molecular formula C19H23N3O2 B5725443 1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine

1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5725443
M. Wt: 325.4 g/mol
InChI Key: YXVNDNAUNNSTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine, also known as DMNPBP, is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMNPBP belongs to a class of compounds known as designer drugs, which are synthetic substances designed to mimic the effects of controlled substances such as MDMA or amphetamines. In

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. These effects are similar to those of other stimulant drugs and are thought to be due to the increased levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its relative ease of synthesis compared to other designer drugs. However, one limitation is that there is limited information available on its long-term effects, which makes it difficult to fully understand its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine can be synthesized using a variety of methods, but the most common approach involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure this compound.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(2-nitrobenzyl)piperazine has been used in scientific research to study its potential as a therapeutic agent for a range of conditions, including depression, anxiety, and post-traumatic stress disorder. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further study.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-8-16(2)19(13-15)21-11-9-20(10-12-21)14-17-5-3-4-6-18(17)22(23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNDNAUNNSTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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